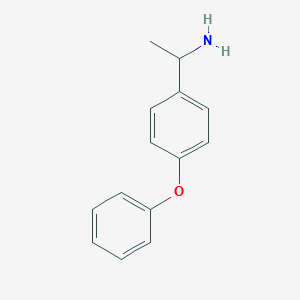

![molecular formula C8H16N2 B177964 2,8-Diazaspiro[4.5]decane CAS No. 176-67-0](/img/structure/B177964.png)

2,8-Diazaspiro[4.5]decane

Overview

Description

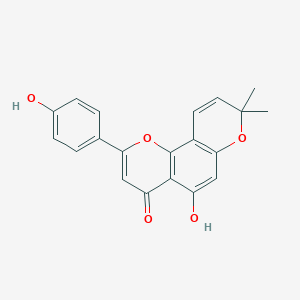

2,8-Diazaspiro[4.5]decane is a type of spiro compound, which are bicyclic organic compounds formed by two rings linked by one carbon atom . The originality of spiro compounds lies in the fact that they simultaneously possess 3D structural properties and inherent rigidity . Spiro derivatives of heterocyclic compounds are widely applied in the synthesis of biologically active compounds .

Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis

The structure of 2,8-Diazaspiro[4.5]decane was solved by direct methods and refined by full matrix least-squares calculations .Chemical Reactions Analysis

Unactivated yne-en-ynes reacted with a range of substituted aryl halides in the presence of Pd (OAc) 2 –PPh 3 to afford diazaspiro decane with exocyclic double bonds . Three carbon–carbon bonds are formed in this domino reaction, which involves highly regioselective C–C coupling and spiro scaffold steps .Physical And Chemical Properties Analysis

The density of 2,8-Diazaspiro[4.5]decane is 1.0±0.1 g/cm3, and its boiling point is 228.9±8.0 °C at 760 mmHg . The vapour pressure is 0.1±0.5 mmHg at 25°C .Scientific Research Applications

Inhibitors for Kinase Activity

2,8-Diazaspiro[4.5]decane derivatives have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death. These inhibitors can block the necroptosis pathway, offering therapeutic potential for various inflammatory diseases .

Pharmaceutical Applications

These compounds, including specific derivatives like compound 41, have shown significant inhibitory activity against RIPK1, with potential applications in treating conditions like idiopathic pulmonary fibrosis (IPF) and acute respiratory distress syndrome (ARDS) .

Material Science

The diazaspiro[4.5]decane scaffold with exocyclic double bonds has been synthesized in a one-step process. This structure is significant for forming three carbon–carbon bonds in a domino reaction, which is highly regioselective .

Chemical Synthesis

Spiro compounds like 2,8-Diazaspiro[4.5]decane are used in the synthesis of biologically active compounds due to their 3D structural properties and inherent rigidity, which are valuable in drug discovery .

Biological Studies

In biological research, these compounds have been employed as selective TYK2/JAK1 inhibitors, showing promise in the treatment of inflammatory bowel disease. They exhibit excellent potency against TYK2/JAK1 kinases, making them significant for therapeutic applications .

Industrial Applications

2,8-Diazaspiro[4.5]decane compounds have been patented for their role as inhibitors of LATS1/2, with applications in promoting tissue regeneration after injury and treating diseases that can benefit from LATS1/2 inhibition .

Environmental Applications

While direct environmental applications are not explicitly mentioned, the role of these compounds in inhibiting pathways like necroptosis suggests potential indirect environmental benefits by mitigating inflammatory responses in various conditions .

Anticonvulsant Profiles

Certain derivatives have been evaluated for their anticonvulsant profiles, which could lead to new treatments for neurological disorders .

Mechanism of Action

Target of Action

The primary target of 2,8-Diazaspiro[4.5]decane is the Receptor Interaction Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death . Inhibition of RIPK1 kinase activity has shown therapeutic potential in various human diseases .

Mode of Action

2,8-Diazaspiro[4.5]decane interacts with RIPK1 by inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway . The compound’s interaction with RIPK1 results in a significant anti-necroptotic effect .

Biochemical Pathways

The primary biochemical pathway affected by 2,8-Diazaspiro[4.5]decane is the necroptosis pathway . By inhibiting RIPK1, the compound prevents the activation of this pathway . The downstream effects of this inhibition include a reduction in inflammatory diseases, as necroptosis has been recognized as an important driver in various inflammatory diseases .

Pharmacokinetics

The pharmacokinetics of 2,8-Diazaspiro[4The compound has been identified as a potent ripk1 inhibitor , suggesting that it has sufficient bioavailability to exert its therapeutic effects.

Result of Action

The molecular and cellular effects of 2,8-Diazaspiro[4.5]decane’s action primarily involve the inhibition of necroptosis . This results in a decrease in inflammation and the potential for therapeutic effects in various human diseases .

Safety and Hazards

Future Directions

The discovery and characterization of necroptosis inhibitors not only accelerate our understanding of the necroptosis signaling pathway but also provide important drug candidates for the treatment of necroptosis-related diseases . Therefore, 2,8-Diazaspiro[4.5]decane and its derivatives could be employed as lead compounds for further structural optimization .

properties

IUPAC Name |

2,8-diazaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-4-9-5-2-8(1)3-6-10-7-8/h9-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZZNMWIWHRXRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598510 | |

| Record name | 2,8-Diazaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Diazaspiro[4.5]decane | |

CAS RN |

176-67-0 | |

| Record name | 2,8-Diazaspiro[4.5]decane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-Diazaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

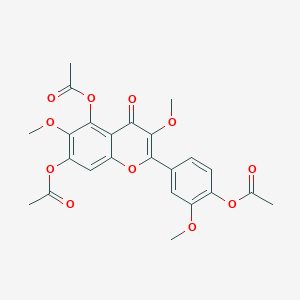

A: Studies exploring 2,8-Diazaspiro[4.5]decane as a scaffold for glycoprotein IIb-IIIa antagonists have revealed crucial structure-activity relationships. [] Researchers systematically investigated various templates, including spiropiperidinyl-gamma-lactams, spiropiperidinylimide, spiropiperidinylureas, and spiropiperidinylhydantoins, all derived from the core 2,8-Diazaspiro[4.5]decane structure. [] Their findings indicated that the strategic placement of acidic and basic pharmacophores within these templates is critical for achieving potent glycoprotein IIb-IIIa inhibitory activity. [] This highlights the importance of precise spatial arrangement of functional groups on the 2,8-Diazaspiro[4.5]decane scaffold for effective interaction with the target protein and subsequent inhibition of platelet aggregation.

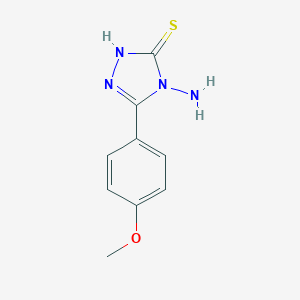

A: Research has identified 2,8-Diazaspiro[4.5]decane-based trisubstituted urea derivatives as potent sEH inhibitors. [] Docking studies using human and mouse sEH X-ray crystal structures provided insights into the structural basis for their activity and species selectivity. [] Notably, replacing a trifluoromethyl moiety with a trifluoromethoxy group mitigated steric clashes with the Phe406 residue in mouse sEH, leading to improved inhibitory activity in mouse models. [] These findings underscore the importance of considering subtle structural variations on the 2,8-Diazaspiro[4.5]decane scaffold to optimize inhibitory potency and fine-tune selectivity for different species' sEH enzymes.

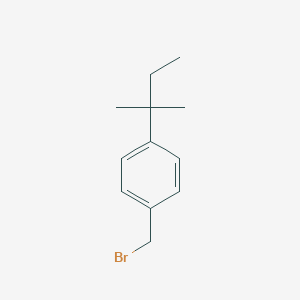

A: Researchers have explored the potential of 2,8-Diazaspiro[4.5]decane derivatives as TPH1 inhibitors for treating pulmonary hypertension (PH). [] While the specific binding interactions haven't been detailed in the provided abstracts, these compounds demonstrated potent inhibition of TPH1, the rate-limiting enzyme in peripheral serotonin biosynthesis. [] By inhibiting TPH1, these compounds effectively reduced serum, gut, and lung serotonin levels in two rat models of PH. [] This reduction in serotonin levels was correlated with a decrease in pulmonary arterial pressure and improvements in pulmonary vascular remodeling, suggesting a potential therapeutic role for 2,8-Diazaspiro[4.5]decane-based TPH1 inhibitors in managing PH. []

ANone: The 2,8-Diazaspiro[4.5]decane scaffold offers several advantages in drug discovery:

- Versatility: Its structure allows for the incorporation of diverse substituents, enabling the exploration of a wide range of chemical space and the fine-tuning of pharmacological properties. [, , ]

- Biological Relevance: This scaffold has demonstrated its ability to interact with various therapeutically relevant targets, including muscarinic receptors, glycoprotein IIb-IIIa, sEH, and TPH1. [, , , ]

- Drug-like Properties: Derivatives based on this scaffold have shown promising pharmacological profiles, including oral bioavailability and in vivo efficacy in preclinical models. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B177902.png)

![2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B177905.png)

![[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-ethynyloxan-2-yl]methyl acetate](/img/structure/B177913.png)